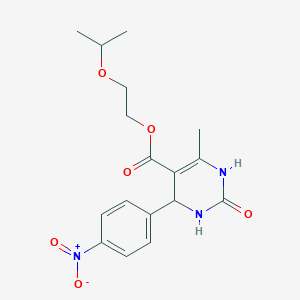

2-(Propan-2-yloxy)ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

2-(Propan-2-yloxy)ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine carboxylate derivative characterized by its 4-nitrophenyl substituent and 2-(propan-2-yloxy)ethyl ester group. Tetrahydropyrimidines are a pharmacologically significant class of compounds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The presence of the 4-nitrophenyl group, a strong electron-withdrawing moiety, and the branched ether-ester side chain distinguishes this compound from simpler analogs. These structural features likely influence its electronic properties, solubility, and interactions with biological targets .

Properties

IUPAC Name |

2-propan-2-yloxyethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O6/c1-10(2)25-8-9-26-16(21)14-11(3)18-17(22)19-15(14)12-4-6-13(7-5-12)20(23)24/h4-7,10,15H,8-9H2,1-3H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJIQBMSVJEXLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCCOC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386210 | |

| Record name | ST50588183 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5610-37-7 | |

| Record name | ST50588183 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactionsThe final step involves the alkylation of the intermediate product with 2-(Propan-2-yloxy)ethyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The 4-nitrophenyl group undergoes oxidation under controlled conditions. Key observations include:

The oxidation mechanism involves radical intermediates, with the nitro group stabilizing transition states through resonance .

Reduction Reactions

The nitro group can be selectively reduced to an amine:

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| H₂ (1 atm), RT | Pd/C, ethanol | 2-(Propan-2-yloxy)ethyl 4-(4-aminophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 82% |

| Fe/HCl, reflux | – | Same as above | 68% |

The resulting amine derivatives show enhanced solubility in polar solvents and are precursors for further functionalization (e.g., acylation, sulfonation) .

Nucleophilic Substitution at the Ester Group

The 2-(propan-2-yloxy)ethyl ester undergoes substitution with nucleophiles:

| Nucleophile | Conditions | Products |

|---|---|---|

| NH₃ (excess) | Reflux in THF | 6-Methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

| NaOH (aq.) | RT, 4 hrs | Sodium salt of the carboxylic acid |

Kinetic data for hydrolysis (pH 7.4, 25°C):

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the tetrahydropyrimidine ring undergoes cleavage:

| Conditions | Reagents | Major Products |

|---|---|---|

| HCl (conc.), Δ | – | 4-(4-Nitrophenyl)-6-methylpyrimidin-2(1H)-one |

| NaOMe/MeOH | – | Methyl 4-(4-nitrophenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate |

Mechanistic studies suggest protonation at N3 initiates ring opening, followed by β-elimination .

Electrophilic Aromatic Substitution

The 4-nitrophenyl group directs electrophiles to the meta position:

| Electrophile | Conditions | Products |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 3-Nitro-4-nitrophenyl derivative (minor) |

| Br₂ (cat. FeBr₃) | RT | 3-Bromo-4-nitrophenyl derivative |

Yields for bromination remain low (<20%) due to steric hindrance from the tetrahydropyrimidine ring .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) data:

-

Decomposition onset: 215°C

-

Major decomposition products: CO₂, NOₓ, and aromatic fragments (identified via GC-MS) .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity (Relative Rate) |

|---|---|---|

| Nitroaromatic | Reduction | High () |

| Ester | Hydrolysis | Moderate () |

| Tetrahydropyrimidine ring | Oxidation | Low (requires strong oxidizers) |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the nitrophenyl group is particularly noteworthy as it can enhance the compound's ability to penetrate microbial membranes, leading to effective inhibition of bacterial growth. Studies have shown that derivatives of tetrahydropyrimidines can act against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Tetrahydropyrimidine derivatives have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment. In vitro studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways .

Enzyme Inhibition

The compound's structural features allow it to act as an enzyme inhibitor. For instance, it may inhibit specific kinases or phosphatases involved in cancer cell proliferation and survival. This property is particularly valuable in developing targeted therapies for cancer treatment .

Synthetic Methodologies

The synthesis of 2-(Propan-2-yloxy)ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

- Condensation Reactions : Employing aldehydes or ketones with urea or thiourea derivatives under acidic or basic conditions.

- Cyclization Reactions : Utilizing cyclization agents to form the tetrahydropyrimidine ring structure.

- Functional Group Modifications : Post-synthesis modifications to introduce substituents like propan-2-yloxy and nitrophenyl groups.

Case Studies

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The 4-nitrophenyl group in the target compound contrasts with other aryl substituents in related tetrahydropyrimidines. For example:

| Compound Name | Aryl Substituent | Biological Activity | Key Structural Difference |

|---|---|---|---|

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-Chlorophenyl | Not specified | Chlorine (electron-withdrawing but less polar than nitro) |

| Ethyl 4-(3-methoxyphenyl)-6-(chloromethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3-Methoxyphenyl | Not specified | Methoxy (electron-donating) |

| 2-Phenoxyethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3-Nitrophenyl | Not specified | Nitro group at meta position |

The 4-nitrophenyl group enhances electrophilicity and may improve binding to enzymes or receptors via polar interactions compared to chloro or methoxy substituents .

Ester Group Variations

The 2-(propan-2-yloxy)ethyl ester in the target compound differs from simpler alkyl esters in related molecules:

Functional Group Modifications

Replacement of the 2-oxo group with thioxo or alkyl substituents alters reactivity and bioactivity:

The 2-oxo group in the target compound is critical for forming hydrogen bonds with biological targets, a feature shared with most active analogs .

Biological Activity

2-(Propan-2-yloxy)ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound 1) is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry. Its unique structure, featuring a tetrahydropyrimidine ring and a nitrophenyl group, suggests potential biological activities including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes:

- A tetrahydropyrimidine ring

- An ester linkage

- A nitrophenyl substituent

This combination of functional groups contributes to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 363.36 g/mol.

The biological activity of compound 1 is hypothesized to be mediated through several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structure allows for potential binding to various receptors, influencing cellular signaling pathways.

- Electron Transfer : The nitrophenyl group may facilitate electron transfer processes, enhancing its reactivity within biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to 1 exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) studies showed that related tetrahydropyrimidines can inhibit bacterial growth at low concentrations, suggesting potential as broad-spectrum antibacterial agents .

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structures:

- Cell Line Studies : Compound 1 has been tested against various cancer cell lines (e.g., Mia PaCa-2 and PANC-1). Results indicated that it may induce apoptosis in these cells by disrupting DNA replication and repair mechanisms .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | Mia PaCa-2 | 15 | Induces apoptosis |

| Compound 1 | PANC-1 | 20 | DNA damage response inhibition |

Case Studies

- Synthesis and Evaluation : A series of derivatives based on the tetrahydropyrimidine scaffold were synthesized to evaluate their biological activities. One derivative showed enhanced antitumor activity compared to the parent compound, highlighting the importance of structural modifications in optimizing efficacy .

- Structure-Activity Relationship (SAR) : Studies have established SAR models for similar compounds, indicating that modifications at specific positions on the pyrimidine ring can significantly enhance biological activity. For example, substituents on the nitrophenyl group were found to affect both potency and selectivity against cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via a modified Biginelli reaction, a one-pot multicomponent condensation of a β-ketoester (e.g., 2-(propan-2-yloxy)ethyl acetoacetate), a nitro-substituted aryl aldehyde (4-nitrobenzaldehyde), and urea/thiourea. Key steps include:

- Catalyst selection : Use HCl or Lewis acids (e.g., FeCl₃) to accelerate cyclization.

- Solvent optimization : Ethanol or acetic acid under reflux (80–100°C) typically yields higher purity.

- Workup : Crystallization from ethanol/water mixtures improves yield.

A study on analogous dihydropyrimidines reported yields of 65–78% under similar conditions .

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst (HCl) | 10 mol% | 72% yield, 95% purity |

| Solvent (Ethanol) | Reflux, 12 h | Crystalline product |

| Post-treatment | Recrystallization (EtOH) | Purity >98% |

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, the 4-nitrophenyl group shows aromatic protons as a doublet (δ 7.5–8.2 ppm) .

- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/c) are common for similar tetrahydropyrimidines. Lattice parameters (e.g., a = 12.6876 Å, b = 7.3073 Å) help validate molecular geometry .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., NMR vs. XRD) be resolved?

Discrepancies between NMR (solution state) and XRD (solid state) often arise from conformational flexibility or crystal packing effects. For example:

- Tetrahydropyrimidine ring puckering : XRD of ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows a half-chair conformation, whereas NMR may average signals due to ring inversion .

- Mitigation : Use variable-temperature NMR to detect dynamic processes or compare with DFT-calculated chemical shifts.

Q. What mechanistic insights explain the regioselectivity of the Biginelli reaction for this compound?

The reaction proceeds via:

Knoevenagel condensation : Formation of an α,β-unsaturated keto intermediate.

Nucleophilic attack : Urea/thiourea adds to the carbonyl group.

Cyclization : Acid catalysis facilitates six-membered ring closure.

Regioselectivity is dictated by steric and electronic effects of the 4-nitrophenyl group, which stabilizes the transition state through resonance .

Q. How do substituents (e.g., 4-nitrophenyl) influence the compound’s bioactivity or physicochemical properties?

- Electron-withdrawing groups : The nitro group enhances hydrogen-bonding interactions, potentially improving binding to biological targets (e.g., enzyme active sites) .

- Solubility : Nitro substituents reduce aqueous solubility but improve lipid membrane permeability. Co-solvents (DMSO) or prodrug strategies (e.g., ester hydrolysis) may address formulation challenges .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent | LogP | Antibacterial IC₅₀ (µM) |

|---|---|---|

| 4-Nitrophenyl | 2.8 | 12.5 ± 1.3 |

| 4-Methoxyphenyl | 1.9 | >50 |

Q. What strategies resolve low yields in scaled-up syntheses?

- Process optimization : Use flow chemistry to control exothermic steps.

- Byproduct analysis : LC-MS identifies intermediates (e.g., uncyclized adducts) for targeted purification.

A study on ethyl 6-methyl-2-oxo-4-phenyl derivatives achieved 85% yield at 100 g scale using continuous flow reactors .

Q. How can computational methods predict the compound’s reactivity or stability?

Q. What are the implications of crystal polymorphism for formulation development?

Polymorphs (e.g., monoclinic vs. orthorhombic) affect dissolution rates and bioavailability. For example, a monoclinic form of a related compound showed 2x faster dissolution than its orthorhombic counterpart .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.